2-(2-bromophenoxy)-3-methylpyrazine
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Overview
Description
2-(2-bromophenoxy)-3-methylpyrazine (2-BMP) is a heterocyclic aromatic compound belonging to the class of pyrazines. It is a colorless solid, with a molecular weight of 263.1 g/mol and a boiling point of 305.7°C. 2-BMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of dyes and fragrances. The synthesis of 2-BMP involves the reaction of 2-bromo-4-chlorophenol and 2-methylpyrazine in the presence of a base.
Scientific Research Applications
2-(2-bromophenoxy)-3-methylpyrazine has been extensively studied in the field of medicinal chemistry, due to its potential application as a therapeutic agent. It has been studied as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. It has also been studied as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. In addition, 2-(2-bromophenoxy)-3-methylpyrazine has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
The exact mode of action of 2-(2-bromophenoxy)-3-methylpyrazine is currently unknown due to the lack of specific studies on this compound. It’s plausible that it may interact with its targets in a manner similar to other bromophenol compounds .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways
Pharmacokinetics
In silico evaluations of similar compounds suggest that they generally follow lipinski’s rule of five, which predicts good bioavailability .
Result of Action
Related compounds have shown various biological activities, including antimicrobial effects .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2-bromophenoxy)-3-methylpyrazine in laboratory experiments is its relatively low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, 2-(2-bromophenoxy)-3-methylpyrazine is not water soluble, which can make it difficult to use in certain types of experiments.
Future Directions
In the future, 2-(2-bromophenoxy)-3-methylpyrazine could be further studied as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, it could be studied as an inhibitor of enzymes involved in the synthesis of other important molecules, such as hormones and neurotransmitters. Furthermore, it could be studied as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Finally, it could be studied as an inhibitor of enzymes involved in the synthesis of new molecules, such as polymers and other materials.
Synthesis Methods
The synthesis of 2-(2-bromophenoxy)-3-methylpyrazine involves the reaction of 2-bromo-4-chlorophenol and 2-methylpyrazine in the presence of a base. The reaction is conducted in a solvent, such as ethanol or ethyl acetate, and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature, and the product is isolated by filtration.
properties
IUPAC Name |
2-(2-bromophenoxy)-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-11(14-7-6-13-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZFPLPKEXRVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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